2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is a complex organic compound known for its unique structural properties and reactivity. This compound is often utilized in various chemical reactions, particularly in the field of catalysis, due to its sterically bulky phosphine ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of phenylphosphoric acid with dimethoxybromobenzene under alkaline conditions, followed by heating to obtain the target product . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound is known for its reactivity in substitution reactions, particularly in forming carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, alkyl halides, and strong bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products
The major products formed from these reactions include various phosphine derivatives and substituted biphenyl compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine involves its role as a ligand in catalysis. The compound forms complexes with transition metals, facilitating various catalytic processes. The steric bulk of the phosphine ligand enhances the selectivity and efficiency of these reactions by stabilizing the transition state and reducing side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Known for its use in similar catalytic applications.
tBuXPhos: Another bulky phosphine ligand used in cross-coupling reactions.
tBuBrettPhos: Utilized in organic synthesis and OLED materials.
Uniqueness
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine stands out due to its specific structural features that provide enhanced steric hindrance, making it particularly effective in selective catalytic processes. Its unique combination of phosphine and biphenyl moieties allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C25H38NP |
---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C25H38NP/c1-18(2)19-15-13-16-21(26(9)10)23(19)20-14-11-12-17-22(20)27(24(3,4)5)25(6,7)8/h11-18H,1-10H3 |
InChI-Schlüssel |
LAYZVYGMGZLNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.